

N-Linolenoylethanolamine: An Endocannabinoid-Like Compound Technical Whitepaper

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Compound of Interest

Compound Name: *N-Linolenoylethanolamine*

Cat. No.: *B164275*

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Abstract

N-Linolenoylethanolamine (LNEA) is an endocannabinoid-like lipid mediator belonging to the family of N-acylethanolamines (NAEs). While structurally similar to the archetypal endocannabinoid anandamide (AEA), LNEA exhibits a distinct pharmacological profile, interacting with a range of molecular targets beyond the classical cannabinoid receptors. This technical guide provides an in-depth overview of LNEA, summarizing its biochemical properties, metabolic pathways, and known physiological effects. Detailed experimental protocols for key assays and quantitative data for LNEA and related NAEs are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids involved in diverse physiological processes, including pain, inflammation, and energy metabolism. **N-Linolenoylethanolamine** (LNEA), the ethanolamide of α -linolenic acid, is an omega-3 fatty acid-derived NAE that has garnered interest as an endocannabinoid-like compound. Unlike classical endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are high-affinity agonists of cannabinoid receptors CB1 and CB2, LNEA and other "entourage" NAEs often exhibit weaker or no affinity for these receptors. Instead, their biological activities are mediated

through a broader range of targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and orphan G protein-coupled receptors (GPCRs). This document serves as a comprehensive technical resource on LNEA, consolidating current knowledge and providing practical guidance for researchers in the field.

Biochemical Properties and Metabolism

Biosynthesis

The biosynthesis of LNEA follows the general pathway for NAEs. It is synthesized "on demand" from cell membrane precursors. The primary route involves the transfer of a linolenoyl group from a phospholipid, such as phosphatidylcholine, to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-linolenoyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield LNEA and phosphatidic acid.

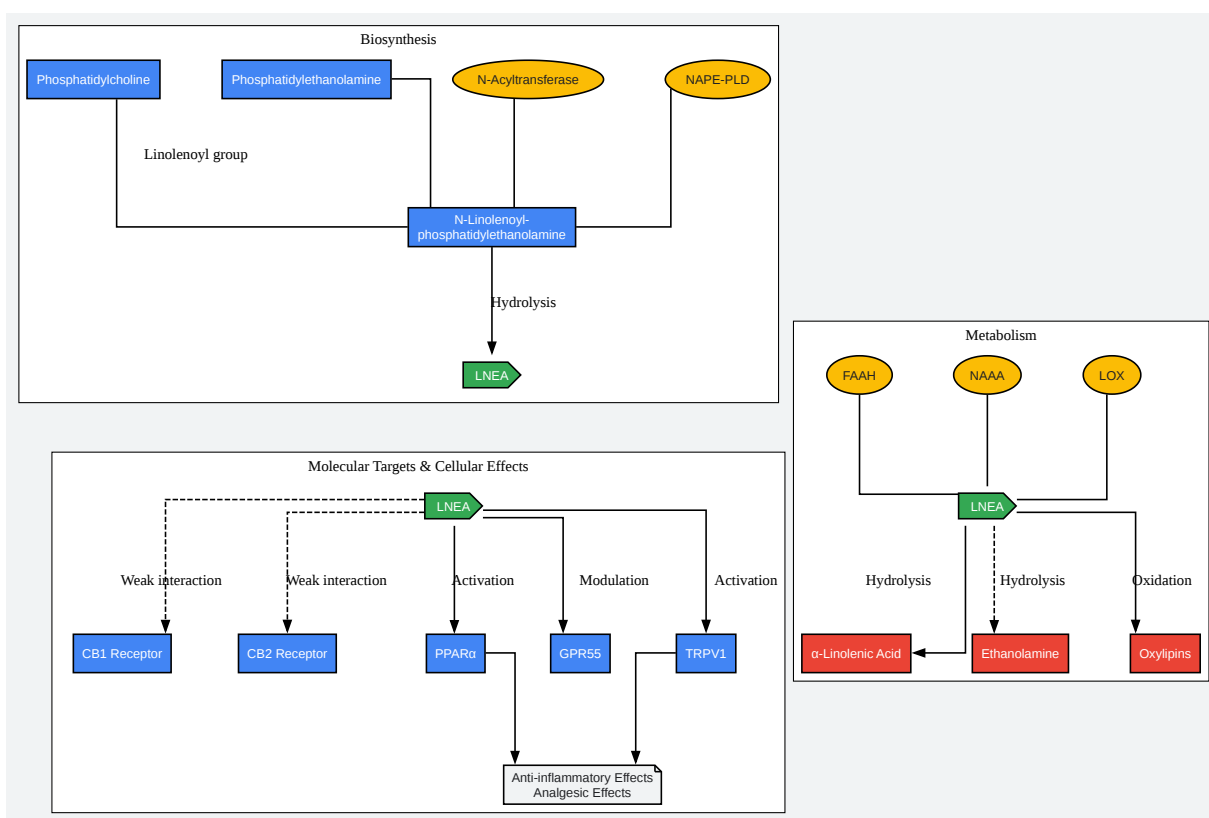
Degradation

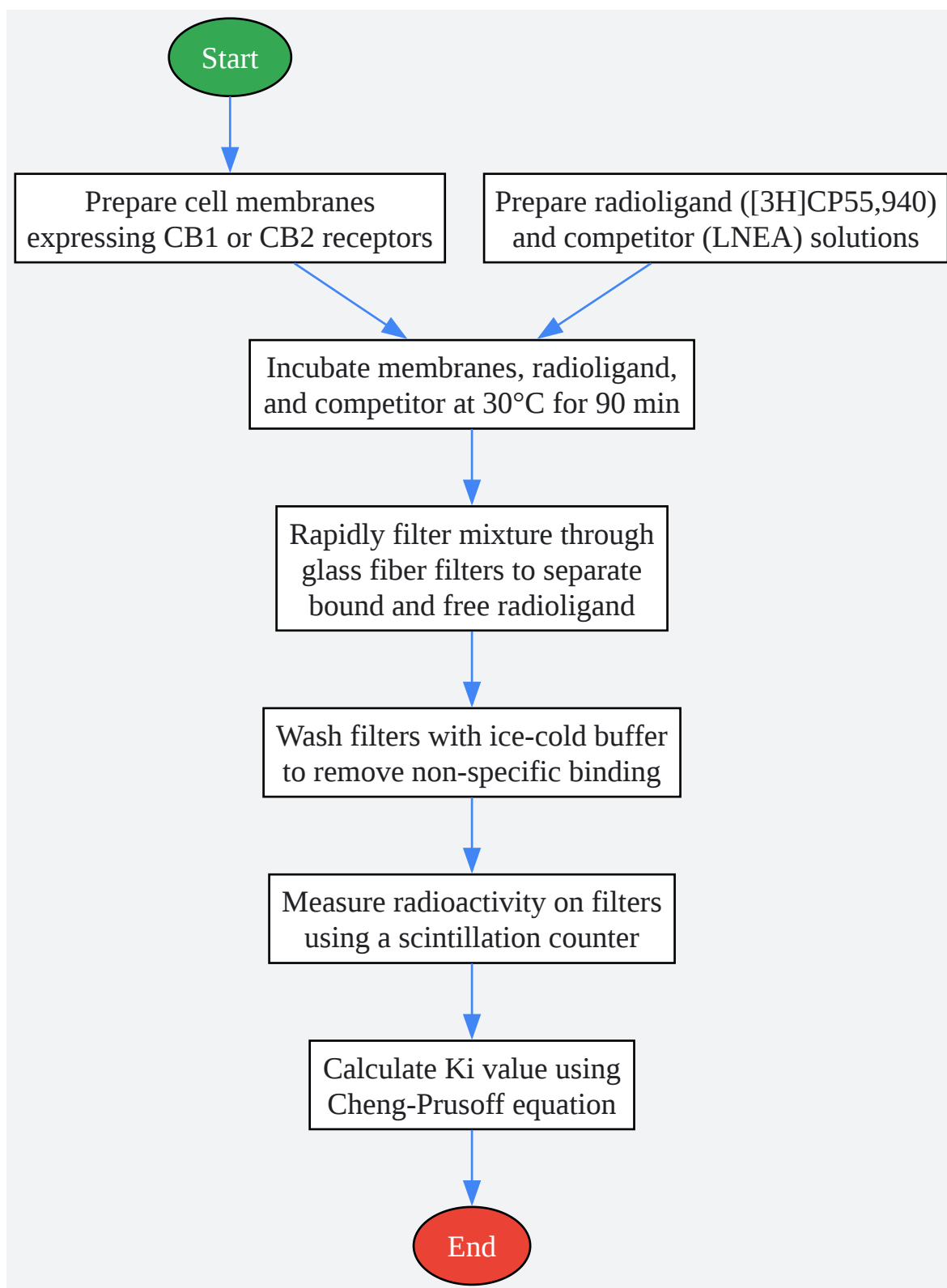
The biological activity of LNEA is terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of NAEs is the fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks down LNEA into α -linolenic acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine amidase, also contributes to the hydrolysis of NAEs, although its substrate preference leans towards saturated and monounsaturated NAEs.

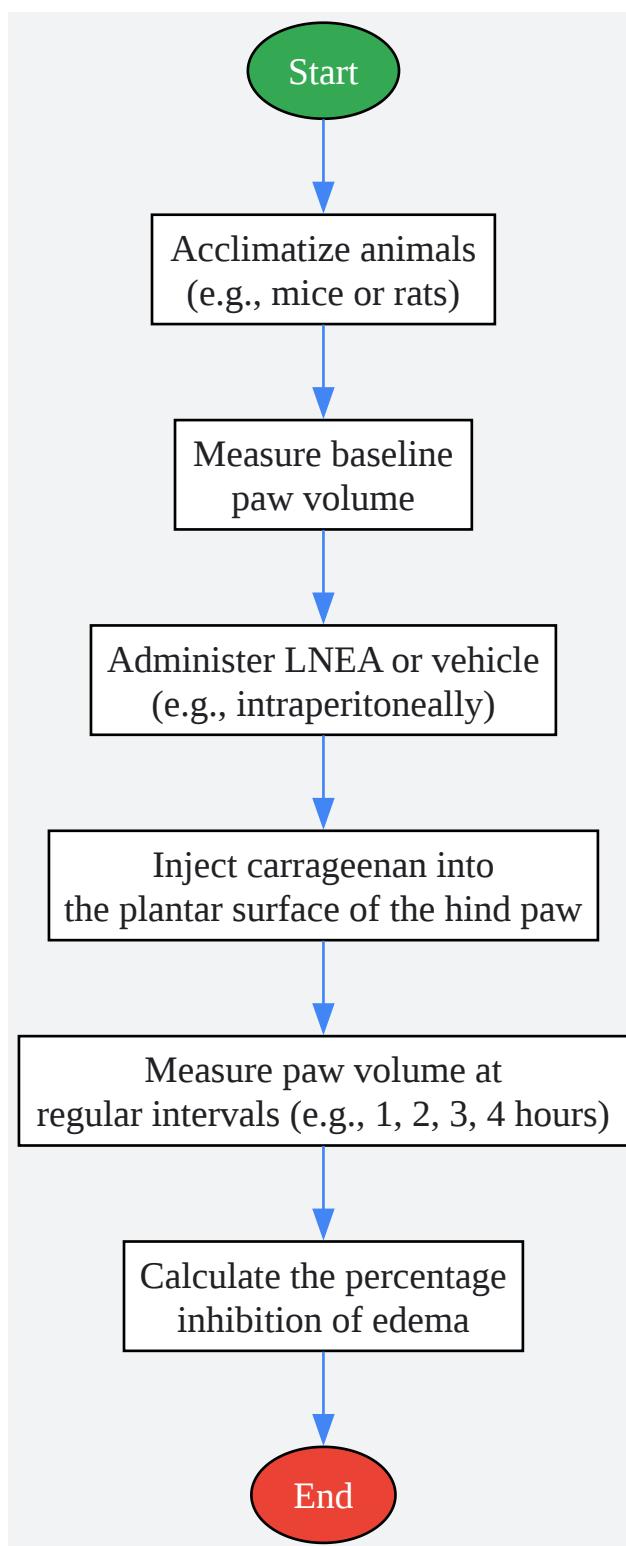
Furthermore, the polyunsaturated acyl chain of LNEA makes it a potential substrate for oxidative metabolism by lipoxygenases (LOXs), which can lead to the formation of various oxygenated metabolites with their own biological activities.

Signaling Pathways

The signaling pathways of LNEA are complex and involve multiple molecular targets. While its direct interaction with cannabinoid receptors is weak, it can potentiate the effects of other endocannabinoids through the "entourage effect" by competing for metabolic enzymes. The known and putative signaling pathways of LNEA are depicted below.







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